N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate is a useful research compound. Its molecular formula is C30H37N3O8S and its molecular weight is 599.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel derivatives and complexes that contain elements of the structure mentioned or related functional groups has been a point of interest in chemical research. For instance, novel derivatives of [1,4]benzoxazinone were synthesized to explore their potential applications, indicating an interest in the synthesis of complex molecules for varied applications (Guguloth, 2021). Additionally, studies on copper(II) complexes with sulfonamide derivatives highlight the significance of structural characterization in understanding the biological activities of these complexes (Hazra et al., 2015).
Biological Activities and Potential Therapeutic Applications
Several studies focus on the biological activities of compounds with structural similarities, suggesting potential therapeutic applications:
- Anticancer and antitumor properties have been a significant focus, with research on sulfonamide derivatives indicating potential utility in cancer therapy through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor cell proliferation (Abbassi et al., 2014).
- The role of these compounds in microbial inhibition also presents an avenue for developing new antibacterial and antifungal agents. Synthesized benzenesulfonamide-based compounds have demonstrated antimicrobial properties, offering insights into their potential as novel antimicrobial agents (Singh & Sharma, 2014).
- Inhibition of enzymes such as carbonic anhydrase (CA) has been noted, with certain sulfonamide derivatives showing significant inhibitory activity. This suggests a potential application in treating conditions where enzyme regulation is therapeutic, such as glaucoma or metabolic disorders (Gul et al., 2019).
properties
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4S.C2H2O4/c1-23-8-14-28(15-9-23)36(33,34)31(25-10-12-27(35-2)13-11-25)22-26(32)21-30-18-16-29(17-19-30)20-24-6-4-3-5-7-24;3-1(4)2(5)6/h3-15,26,32H,16-22H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQWLJSRTIMQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CC3=CC=CC=C3)O)C4=CC=C(C=C4)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.